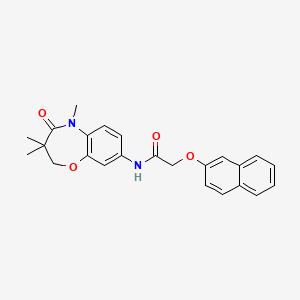
1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin-2-yl group and a 4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl group. The benzo[b][1,4]dioxin group is a type of aromatic organic compound that is based on a fused two-ring system, which consists of a benzene ring and a 1,4-dioxin ring . The tetrahydrothiophen group is a sulfur-containing heterocycle .
Aplicaciones Científicas De Investigación
Synthesis and Utility in Bioactive Compounds
- The compound's synthesis involves the N-alkylation of 2-aminobenzonitriles using pyridyl methanols. This synthetic protocol is effective in creating various 2-N-pyridylmethyl benzonitriles. It plays a significant role in the synthesis of biologically interesting tetrahydrobenzo[e][1,4]diazepin-5-ones, which are crucial for discovering new bioactive compounds (Chen et al., 2014).
Cancer Research
- A study on naphthyridine derivatives, which share structural similarities with the compound , revealed that a novel compound exhibited significant anticancer activity in human malignant melanoma A375 cells. It induces necroptosis at low concentrations and apoptosis at high concentrations, highlighting its potential as a chemical substance for melanoma treatment (Kong et al., 2018).
Novel Ring Systems and Chemical Properties
- Research on similar compounds includes the creation of new ring systems like benzo[d1]furo[3,2-e][1,4]diazepin-2-ones. These compounds have been explored for their alkylation and thionation reactions, contributing to the understanding of their chemical properties and potential applications (Ashby & Ramage, 1979).
Bioorganic Chemistry
- Another study synthesized new 3,4,5-trichloro-6-(dibenzo[d,f][1,3]diazepin-5-yl)-[1,2]-benzoquinones. These compounds were analyzed for their structural properties and reactivity, contributing to the field of bioorganic chemistry (Gomaa, 2011).
Mecanismo De Acción
Target of Action
The primary target of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40 . FFA1 has emerged as an attractive antidiabetic target due to its role in mediating the enhancement of glucose-stimulated insulin secretion in pancreatic β cells .
Mode of Action
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone interacts with FFA1, acting as an agonist . This interaction triggers a series of intracellular events, leading to the enhancement of glucose-stimulated insulin secretion .
Biochemical Pathways
The activation of FFA1 by (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone affects the insulin signaling pathway . This leads to an increase in insulin secretion, which in turn promotes glucose uptake by cells and helps regulate blood glucose levels .
Pharmacokinetics
It’s mentioned that some ffa1 agonists have shown pharmacokinetic and/or safety issues . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of the action of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is an improvement in glucose tolerance . By enhancing insulin secretion, this compound helps to lower blood glucose levels, which can be beneficial in the management of diabetes .
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c21-18(17-12-22-15-4-1-2-5-16(15)23-17)20-8-3-7-19(9-10-20)14-6-11-24-13-14/h1-2,4-5,14,17H,3,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAFLMUVNMLOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2COC3=CC=CC=C3O2)C4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2699030.png)
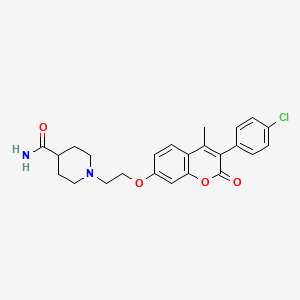
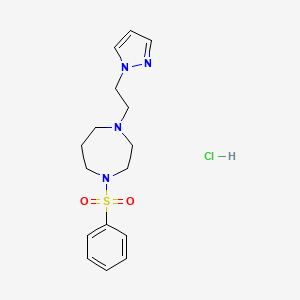
![(E)-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-2-phenylethenesulfonamide](/img/structure/B2699034.png)
![[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2699036.png)

![3-(3-methoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2699039.png)
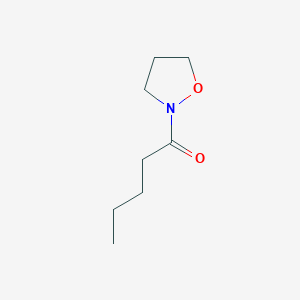

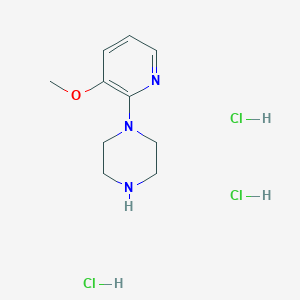

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2699049.png)

